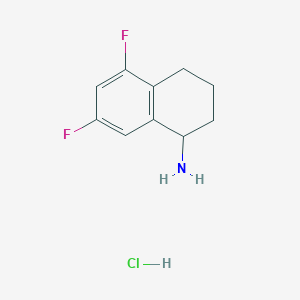

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated tetrahydronaphthalene derivative featuring amine functionality at position 1 and fluorine atoms at positions 5 and 7. Its molecular formula is C₁₀H₁₂ClF₂N, with a molecular weight of 219.45 g/mol (calculated). The compound is a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Structurally, the fluorine substituents confer electronic and steric effects that influence reactivity and biological interactions, making it a valuable intermediate in drug discovery .

The compound’s relevance is highlighted in , where it serves as a structural component of Nepicastat hydrochloride, a dopamine β-hydroxylase inhibitor used in cardiovascular research. Its tetrahydronaphthalene core is a common motif in central nervous system (CNS) therapeutics, as seen in antidepressants like Sertraline .

Properties

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAKOZOQLXJQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the fluorination of naphthalene derivatives. One common method involves the reduction of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene-1,8-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-pressure and high-temperature conditions to ensure efficient conversion and high yield. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool in probing biological pathways and understanding molecular interactions.

Medicine: . Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Mechanism of Action

The mechanism by which 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₃N

- Molecular Weight : 252.57 g/mol

- Key Differences : Chlorine substituents increase molecular weight and lipophilicity compared to fluorine. Chlorine’s larger atomic radius and polarizability may alter binding kinetics in biological systems. Storage requires an inert atmosphere and room temperature, suggesting higher reactivity than the fluoro analog .

6,7-Difluoro Isomer

- Molecular Formula : C₁₀H₁₁F₂N (free base)

- Molecular Weight : 183.20 g/mol (free base), 219.66 g/mol (hydrochloride)

- Key Differences : Fluorine at positions 6 and 7 instead of 5 and 7 modifies electronic distribution and steric interactions. Stereochemistry (e.g., (S)-enantiomer in ) further impacts biological activity and synthetic utility.

Halogen-Substituted Derivatives

Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier halogens like chlorine.

Methoxy and Bromo Derivatives

6-Methoxy Derivatives

- Example : (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO

- Molecular Weight : 213.70 g/mol

- Key Differences : Methoxy groups are electron-donating, increasing amine basicity and altering solubility. Purity levels (~95–98%) are critical for chiral building blocks in API synthesis .

6-Bromo Derivative

- Example : (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Molecular Formula : C₁₀H₁₃BrClN

- Molecular Weight : 262.57 g/mol

- Key Differences : Bromine’s polarizability enhances van der Waals interactions in receptor binding, useful in CNS drug development.

Stereoisomers

- (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213689-57-6) and (R)-6-Methoxy analogs demonstrate enantiomer-specific bioactivity. For example, Sertraline’s efficacy relies on resolving (1S,4S)-enantiomers during synthesis .

Pharmaceutical Relevance

- Nepicastat Hydrochloride (): Incorporates the 5,7-difluoro motif, highlighting the target compound’s role as a precursor.

- Sertraline Hydrochloride (): Shares the tetrahydronaphthalen-1-amine core, underscoring structural versatility in antidepressants.

Data Tables

Research Findings

- Synthetic Utility : The 5,7-difluoro compound’s fluorine atoms enhance stability in cross-coupling reactions, critical for constructing complex pharmaceuticals .

- Biological Impact : Chloro analogs () show reduced blood-brain barrier penetration compared to fluoro derivatives, impacting CNS drug design .

- Enantiomer Purity : Chiral resolution methods (e.g., D-(-)-mandelic acid in Sertraline synthesis) are essential for isolating bioactive enantiomers .

Biological Activity

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1199783-14-6) is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 219.66 g/mol. It is characterized by the presence of two fluorine atoms and an amine group attached to a tetrahydronaphthalene structure.

| Property | Value |

|---|---|

| CAS Number | 1199783-14-6 |

| Molecular Formula | C10H12ClF2N |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 5,7-difluoro-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride |

| Storage Conditions | Room Temperature |

Research indicates that 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may act as an inhibitor of various biological pathways. Specifically, it has shown potential in inhibiting the activity of PARP1 (Poly(ADP-ribose) polymerase 1), which is involved in DNA repair mechanisms. Inhibition of PARP1 can lead to increased apoptosis in cancer cells by preventing their ability to repair DNA damage.

Cancer Research

Several studies have investigated the compound's efficacy against cancer cell lines. For instance:

- Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established treatments like Olaparib. Inhibition assays revealed that at concentrations of 0.01 to 100 µM, the compound inhibited PARP1 activity significantly (up to 82% at higher concentrations) and increased levels of cleaved PARP and phosphorylated H2AX—markers indicative of apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. Studies have indicated that it can modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

Case Study 1: Inhibition of PARP1 Activity

A recent study evaluated the effects of various substituted tetrahydronaphthalene derivatives on PARP1 activity. The results showed that compounds similar to 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride effectively inhibited PARP1 activity and induced apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups. These findings suggest a potential role for this compound in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.